molecular formula C19H24N4O3 B134056 1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride CAS No. 133991-32-9

1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride

Cat. No. B134056
CAS RN: 133991-32-9
M. Wt: 356.4 g/mol
InChI Key: IIPIRIZROMSNPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bis-phenoxy compounds involves various strategies, including the condensation of aromatic compounds with aliphatic linkers. For instance, the synthesis of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes involves the formation of a complicated network of intermolecular interactions, which could be relevant for the synthesis of "1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride" . Another related synthesis is the preparation of a diimide dicarboxylic acid used to create poly(amide-imide)s, which could provide insights into the synthesis of polymeric forms of bis-amidinophenoxy compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and NMR. For example, the structure of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one was determined by X-ray crystallography, revealing an extremely short bridging carbon-carbon bond . These structural analyses are crucial for understanding the properties of the compounds and could be applied to the analysis of "this compound."

Chemical Reactions Analysis

The chemical reactivity of bis-phenoxy compounds is influenced by the substituents on the aromatic rings and the nature of the aliphatic linker. The oxidative polymerization of 1,5-bis(phenoxy)pentanes, for example, leads to the formation of polymers with various structural units, which is a reaction that could potentially be applied to the compound of interest . Additionally, the synthesis of amines from 1,5-bis-(3,4-methylendioxyphenyl)-n.pentan-3-one demonstrates the potential for functionalization of the bis-phenoxy scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-phenoxy compounds are diverse and depend on the specific substituents and the polymer backbone. Poly(amide-imide)s based on bis-phenoxy compounds exhibit excellent solubility, form tough and flexible films, and have high thermal stability, which could be indicative of the properties of related bis-amidinophenoxy compounds . The solubility and film-forming ability are particularly important for applications in coatings and advanced materials.

Scientific Research Applications

  • Electrochemical DNA Biosensors :

    • Pentamidine and its analogues have been studied for their interaction with double-stranded DNA using electrochemical DNA-based biosensors. These studies are crucial in evaluating the efficacy of these compounds as chemotherapeutics (Szpakowska et al., 2006).
  • Treatment of Experimental Pneumocystis Carinii Pneumonia :

    • A series of analogues of pentamidine were synthesized and screened for their efficacy against a rat model of Pneumocystis carinii pneumonia (PCP). This study highlighted the potential of these compounds in treating PCP (Tidwell et al., 1990).
  • Antibacterial and Antifungal Activities :

    • Pentamidine analogs have been evaluated for their in vitro activities against bacterial and fungal strains. The study emphasized the potential of these compounds in developing antimicrobials (Maciejewska et al., 2014).
  • Solid State Structural Analysis :

    • The solid-state structures of pentamidine analogs have been analyzed using X-ray diffraction and NMR spectroscopy. This research aids in understanding the physical and chemical properties of these compounds (Żabiński et al., 2010).
  • Investigation of Antimicrobial Activity :

    • The antimicrobial activities of bisbenzimidazole-derived chelating agents, including pentamidine analogs, have been investigated. These studies are significant in the development of new antimicrobial agents (Agh-Atabay et al., 2003).
  • Bioremediation Potential :

    • Research on the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system has implications for environmental clean-up and the management of industrial pollutants (Chhaya & Gupte, 2013).

Mechanism of Action

Target of Action

The primary target of 1,5-Bis(4-amidinophenoxy)-2-hydroxypentane dihydrochloride, also known as Pentamidine, is the hERG K+ channel . This channel is crucial for the repolarization of the cardiac action potential . The compound also has a broad spectrum of activity against several parasitic worms, protozoa, and fungi .

Mode of Action

Pentamidine interacts with its targets by binding to the DNA of pathogens and hosts . It interferes with microbial nuclear metabolism by inhibiting DNA, RNA, phospholipid, and protein synthesis . The molecule is composed of a central pentanediol chain that is planar, with two aromatic diamidines, one at each end of the pentadiol chain . The flexibility and structure of the molecule allow the aromatic rings to interact with the bases of nucleic acids .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of DNA, RNA, phospholipids, and proteins . It also impacts the functionality of the hERG K+ ion channel, which is crucial for the repolarization of the cardiac action potential .

Pharmacokinetics

It is known that the compound has a half-life of 64-94 hours . The bioavailability and the exact metabolism of the compound are yet to be determined .

Result of Action

The interaction of Pentamidine with its targets results in the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins in the pathogens . This leads to the death of the pathogens, thereby treating the infections caused by them .

Future Directions

Current research is exploring the potential applications of this compound in various fields of research and industry. The experimental and modeling results are consistent with DNA minor-groove binding . This suggests potential future directions in the study of DNA-binding drugs and their applications in treating various diseases.

properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIRIZROMSNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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